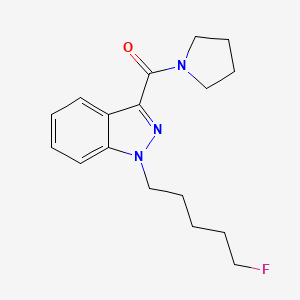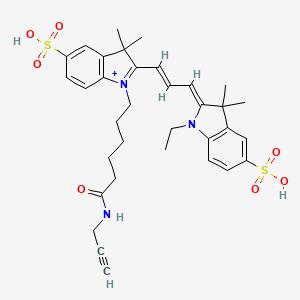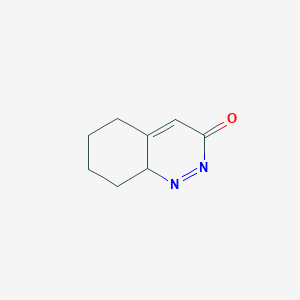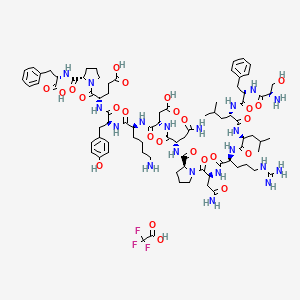
4-iodo-4H-2,7-naphthyridin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-4H-2,7-naphthyridin-1-one is a heterocyclic compound with the molecular formula C₈H₅IN₂O. It is a derivative of naphthyridine, characterized by the presence of an iodine atom at the 4-position and a keto group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-4H-2,7-naphthyridin-1-one typically involves the iodination of 2,7-naphthyridin-1-one. One common method includes the reaction of 2,7-naphthyridin-1-one with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-iodo-4H-2,7-naphthyridin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The keto group can participate in redox reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the original compound with different oxidation states.
Scientific Research Applications
4-iodo-4H-2,7-naphthyridin-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: Used in the design of organic semiconductors and light-emitting diodes due to its electronic properties.
Chemical Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-iodo-4H-2,7-naphthyridin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and keto group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-4H-2,7-naphthyridin-1-one
- 4-bromo-4H-2,7-naphthyridin-1-one
- 4-fluoro-4H-2,7-naphthyridin-1-one
Uniqueness
4-iodo-4H-2,7-naphthyridin-1-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics .
Properties
Molecular Formula |
C8H5IN2O |
|---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
4-iodo-4H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H5IN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4,7H |
InChI Key |
KYRAHSJORIWYHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(C=NC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
![(2E)-2-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B12358296.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)


![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)

![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)

![4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B12358357.png)



